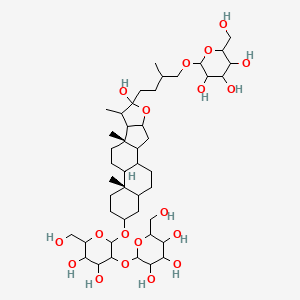

Prototimosaponin A III

Description

Botanical Origin and Natural Occurrence

Prototimosaponin A III is primarily isolated from the rhizomes of the plant Anemarrhena asphodeloides Bunge. xcessbio.comambeed.cncymitquimica.comgoogle.com This plant is a member of the Liliaceae family and is well-documented in traditional medicine systems, particularly in Asia. cymitquimica.commedchemexpress.com In Traditional Chinese Medicine, the rhizome is known as "Zhi Mu," while in Japanese sino-medicine, it is referred to as "chimo". medchemexpress.comnih.gov Scientific investigations involving activity-guided fractionation of extracts from Anemarrhena asphodeloides have consistently identified this compound as a key chemical constituent. nih.govacs.org Alongside this compound, researchers have also isolated structurally similar molecules, such as Pseudoprototimosaponin AIII, from the same botanical source. google.comnih.gov

Classification within Steroidal Saponins (B1172615)

From a chemical standpoint, this compound is classified as a steroidal saponin (B1150181). xcessbio.comselleckchem.comgoogle.comgoogleapis.com Saponins are a broad class of glycosides, which are themselves subdivided into triterpenoid (B12794562) and steroid saponins based on the structure of their aglycone (non-sugar) component. hebmu.edu.cnuobasrah.edu.iq Both types are derived biosynthetically from the 30-carbon precursor, oxidosqualene. hebmu.edu.cn

This compound belongs to the steroidal saponin group, characterized by a 27-carbon steroidal backbone. hebmu.edu.cnuobasrah.edu.iq More specifically, it is categorized as a furostanol saponin, which is a major subclass of steroidal saponins. google.comuobasrah.edu.iq Its structure consists of a furostan (B1232713) aglycone linked to sugar chains, making it a glycoside. cymitquimica.comuobasrah.edu.iq The sugar moieties attached to the aglycone in this compound include β-D-glucopyranosyl and β-D-galactopyranosyl units. cymitquimica.com This complex glycosidic structure is fundamental to its chemical properties and biological activities. cymitquimica.com

| Classification of this compound | |

| Major Class | Saponin google.comnih.gov |

| Sub-Class | Steroidal Saponin xcessbio.commedchemexpress.comuobasrah.edu.iq |

| Specific Type | Furostanol Saponin google.comuobasrah.edu.iq |

| Aglycone Type | Steroid uobasrah.edu.iq |

| Botanical Source | Anemarrhena asphodeloides Bunge cymitquimica.com |

Research Landscape and Significance in Medicinal Chemistry

Medicinal chemistry investigates the design, synthesis, and development of pharmaceutical agents, often exploring natural products for novel therapeutic leads. waikato.ac.nznih.gov this compound has emerged as a compound of significant interest due to its range of reported bioactivities in preclinical studies. xcessbio.comnih.govtargetmol.com

Neuroprotective Research: A significant area of research focuses on the anti-dementia and neuroprotective potential of this compound. targetmol.comtargetmol.comcenmed.com Studies have shown it can inhibit the upregulation of Beta-secretase 1 (BACE1), an enzyme critically involved in the formation of amyloid-β plaques in Alzheimer's disease. medchemexpress.comtargetmol.com Research in rat models demonstrated that the compound could reduce the accumulation of amyloid-β (Aβ1-40) and its precursor fragment, β-CTF, which are hallmarks of the disease's pathology. medchemexpress.comtargetmol.com

Anticancer Research: In the field of oncology, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. xcessbio.commedchemexpress.com In vitro studies have documented its inhibitory activity against the proliferation of several human carcinoma cell lines. medchemexpress.com Notably, it showed an IC₅₀ value of 15.5 μg/mL in HL-60 (leukemic) cells. xcessbio.commedchemexpress.com

Metabolic and Anti-inflammatory Research: Research has also explored its effects on metabolic disorders. This compound exhibited dose-dependent hypoglycemic (blood sugar-lowering) effects in diabetic mouse models. google.comnih.gov The proposed mechanism for this activity is the inhibition of hepatic gluconeogenesis (glucose production in the liver) and/or glycogenolysis (the breakdown of glycogen), rather than an effect on insulin (B600854) release or peripheral glucose uptake. nih.govsemanticscholar.org Furthermore, multiple sources report that the compound possesses anti-inflammatory and antioxidant properties, which are often investigated in concert with its other bioactivities. xcessbio.commedchemexpress.commedchemexpress.comselleckchem.com

| Reported Biological Activities of this compound in Preclinical Research | |

| Activity | Research Finding |

| Neuroprotective | Inhibits BACE1 upregulation; reduces accumulation of Aβ1-40 and β-CTF in rat retina models. medchemexpress.comtargetmol.com |

| Anticancer | Exhibits cytotoxic activity against HL-60 (leukemic), HeLa (cervix), HepG2 (liver), HT-29 (colon), and MDA-MB-468 (breast) cancer cell lines. xcessbio.commedchemexpress.com |

| Hypoglycemic | Lowers blood glucose in diabetic mice, suggested to be through inhibition of hepatic gluconeogenesis/glycogenolysis. google.comnih.govsemanticscholar.org |

| Anti-inflammatory | Reported to possess general anti-inflammatory properties. xcessbio.commedchemexpress.commedchemexpress.com |

| Antioxidant | Exhibits antioxidant activity in various study contexts. xcessbio.commedchemexpress.comselleckchem.comtargetmol.com |

Propriétés

Formule moléculaire |

C45H76O19 |

|---|---|

Poids moléculaire |

921.1 g/mol |

Nom IUPAC |

2-[4-[(9S,13S)-16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-,44-,45?/m0/s1 |

Clé InChI |

SORUXVRKWOHYEO-LSYMTPQOSA-N |

SMILES isomérique |

CC1C2C(CC3[C@@]2(CCC4C3CCC5[C@@]4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

SMILES canonique |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

Origine du produit |

United States |

Isolation and Purification Methodologies for Prototimosaponin a Iii

Extraction Techniques from Biomass

The initial step in isolating Prototimosaponin A III involves its extraction from the dried and powdered rhizomes of Anemarrhena asphodeloides. Due to its glycosidic and relatively polar nature, polar solvents are typically employed for this purpose.

Commonly utilized methods include:

Hot Water Extraction: The dried rhizomes are refluxed with hot water, a method that leverages the saponin's solubility in water. This technique is effective for extracting a broad range of water-soluble compounds, including saponins (B1172615). nih.gov

Aqueous Alcohol Extraction: A mixture of ethanol (B145695) and water (e.g., 50-70% ethanol) is a highly effective solvent for saponins. researchgate.netnih.gov This method can prevent the excessive extraction of highly polar water-soluble impurities like polysaccharides and can be optimized for efficiency. For instance, studies have optimized the extraction of Timosaponin B II (an alternative name for this compound) using 50% ethanol with a solid-to-liquid ratio of 1:8.5, extracted twice for 2 hours each time. researchgate.net

Following initial extraction, the crude extract contains a complex mixture of substances, including other saponins (such as timosaponin A-III), flavonoids, xanthones, and polysaccharides, necessitating further purification. nih.govcjnmcpu.comsrce.hr

Chromatographic Separation Strategies

Chromatography is the cornerstone of purification for natural products like this compound. This separation technique relies on the differential partitioning of compounds between a stationary phase and a mobile phase. researchgate.net A combination of different chromatographic methods is often required to achieve high purity. researchgate.net

Polyamide column chromatography is a valuable technique, particularly for separating phenolic compounds, flavonoids, and quinones from plant extracts. justia.commdpi.com The separation mechanism is based on the formation of hydrogen bonds between the amide groups of the polyamide resin and the hydroxyl groups of phenolic compounds. justia.com

While not a primary method for isolating this compound itself, it serves as an excellent purification step to remove flavonoid impurities that are often co-extracted. medchemexpress.com By passing the crude extract through a polyamide column, flavonoids and other phenolic compounds are adsorbed onto the resin, allowing the saponin-rich fraction to pass through or be eluted with a less polar solvent. researchgate.net This strategy significantly simplifies the subsequent purification steps. In one study, a polyamide column was used after macroporous resin chromatography to increase the purity of epigallocatechin-3-gallate (EGCG) from 44.6% to 74.8%. researchgate.net

Table 1: Illustrative Parameters for Polyamide Chromatography in Saponin (B1150181) Purification This table is based on the general application of polyamide chromatography for purifying plant extracts and is not specific to this compound.

| Parameter | Description | Example Application (EGCG Purification) researchgate.net |

|---|---|---|

| Stationary Phase | Polyamide resin | Polyamide resin |

| Mobile Phase (Elution) | Stepwise gradient of ethanol in water | 40-50% ethanol in water |

| Principle | Adsorption of phenolic/flavonoid impurities via hydrogen bonding | Removal of impurities to purify EGCG |

| Purity Increase | Increases purity of the target compound by removing impurities | From 44.6% to 74.8% |

Macroporous resin chromatography is a highly effective and widely used technique for the enrichment and preliminary purification of saponins from crude extracts. nih.gov These resins are synthetic polymers with a porous structure and a large surface area, which allows them to adsorb molecules based on polarity and molecular size. nih.gov

For the purification of this compound, the crude extract is loaded onto a pre-equilibrated macroporous resin column. Less polar impurities and pigments are washed away, and then the saponins are desorbed using an organic solvent, typically ethanol at varying concentrations. Several types of resins have been evaluated, with nonpolar or weakly polar resins often showing good performance.

One study optimized the purification of Timosaponin B II (this compound) and found HPD100 resin to be effective. researchgate.net The final purity of Timosaponin B II in the eluted fraction reached approximately 50% with this single step. researchgate.net

Table 2: Optimized Conditions for Macroporous Resin Purification of Timosaponin B II (this compound) researchgate.net

| Parameter | Optimal Condition |

|---|---|

| Resin Type | HPD100 |

| Sample Concentration | 0.23 mg/mL |

| Washing Step 1 | 3 bed volumes of water |

| Washing Step 2 | 6 bed volumes of 20% ethanol |

| Elution Step | 5 bed volumes of ethanol |

| Resulting Purity | ~50% |

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their size. nih.gov The stationary phase consists of porous beads, typically made of cross-linked dextran (B179266) (e.g., Sephadex), polyacrylamide, or agarose. nih.govcytivalifesciences.co.jp Larger molecules that cannot enter the pores of the beads travel through the column faster and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. nih.gov

In the context of this compound purification, gel filtration is primarily used for two purposes:

Group Separation: To separate the total saponin fraction from much smaller molecules (like salts or simple sugars) or much larger molecules (like polysaccharides). cytivalifesciences.co.jp Sephadex G-25 or G-50 are often used for this type of desalting or buffer exchange application. cytivalifesciences.comsigmaaldrich.com

Fractionation: To separate saponins from other co-occurring natural products of different molecular sizes, such as flavonoids. Sephadex LH-20, an alkylated dextran gel, is frequently used for separating a wide range of natural products and can effectively fractionate saponins from isoflavones using methanol (B129727) as the mobile phase. researchgate.netresearchgate.net

Table 3: General Parameters for Gel Filtration Chromatography in Saponin Fractionation researchgate.netresearchgate.net This table illustrates a typical application for separating saponins from other compounds and is not based on a specific this compound purification protocol.

| Parameter | Description | Example Application (Soyasaponin Fractionation) researchgate.net |

|---|---|---|

| Stationary Phase | Alkylated Dextran Gel | Sephadex LH-20 |

| Mobile Phase | Organic solvent | Methanol |

| Flow Rate | Dependent on column dimensions and particle size | 3.0 mL/min |

| Principle | Separation based on molecular size | Separation of soyasaponins from isoflavones |

Ion-exchange chromatography (IEX) separates molecules based on their net surface charge. thermofisher.com The stationary phase is a resin that has covalently attached charged functional groups. In anion exchange, the resin is positively charged to bind anions; in cation exchange, it is negatively charged to bind cations. thermofisher.com

This compound is a neutral saponin, meaning it does not carry a net charge. amu.edu.az Therefore, IEX is not used to directly bind and elute it. Instead, it is employed as a powerful purification step to remove charged impurities from the extract. amu.edu.az A crude or partially purified saponin fraction can be passed through a combination of anion and cation exchange columns. Charged molecules, such as acidic saponins, organic acids, and certain pigments, will bind to the resins, while neutral saponins like this compound will pass through unretained. nih.govnih.gov This approach has been successfully used to prepare high-purity total neutral saponins from ginseng. nih.gov

Table 4: Example of Combined Resin Strategy for Purifying Neutral Saponins nih.gov This table is based on a method for purifying neutral ginsenosides (B1230088) and illustrates how IEX can be applied to purify neutral saponins like this compound.

| Step | Resin Type | Purpose | Result |

|---|---|---|---|

| 1 | Macroporous Resin (D101) | Initial enrichment of total saponins | Crude saponin fraction |

| 2 | Anion Exchange Resin (D201) | Removal of acidic impurities | Further purified saponin fraction |

| 3 | Cation Exchange Resin (D113) | Removal of basic impurities | High-purity neutral saponin fraction (>90%) |

Affinity chromatography is the most specific type of purification technique, exploiting the highly selective binding interaction between a target molecule and a ligand immobilized on a chromatographic matrix. google.com This method offers the potential for single-step purification with very high purity. google.com Common examples of such interactions include enzyme-substrate or antibody-antigen binding. google.com

The application of affinity chromatography for the purification of small molecules like saponins is not widely established due to the challenge of identifying or developing a ligand with high specificity and reversible binding for the target. There are no documented examples of affinity chromatography being used specifically for the isolation of this compound.

However, the principle has been demonstrated for other glycosides. For instance, immunoaffinity chromatography, which uses a monoclonal antibody as the immobilized ligand, has been successfully employed to isolate the pharmacologically active saponin ginsenoside Rb1 from a crude ginseng extract in a single step. researchgate.net Similarly, specific binding proteins have been used to purify cardiac glycosides. researchgate.net Theoretically, if a specific antibody or binding protein for this compound were developed, a similar highly efficient purification protocol could be established.

Table 5: Conceptual Framework for Affinity Chromatography of a Glycoside This table is based on the principle of affinity chromatography and its application to other glycosides, illustrating its potential for this compound.

| Parameter | Description | Conceptual Example (e.g., Immunoaffinity) researchgate.net |

|---|---|---|

| Stationary Phase | Inert matrix (e.g., Sepharose) with a covalently bound ligand | Sepharose-coupled anti-Prototimosaponin A III monoclonal antibody |

| Loading Buffer | A buffer that promotes the specific binding of the target to the ligand | Phosphate-buffered saline (PBS) |

| Elution Buffer | A buffer that disrupts the ligand-target interaction (e.g., by changing pH or ionic strength) | Low pH buffer (e.g., glycine-HCl, pH 2.5-3.0) |

| Principle | Highly specific, reversible binding between the target molecule and the immobilized ligand | Specific binding of this compound to the antibody |

Size Exclusion Chromatography

Size Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic radius or size in solution. huji.ac.il In the context of this compound purification, SEC serves as a critical step to separate the target saponin from other molecules of different sizes present in the crude extract or partially purified fractions.

The principle of SEC relies on a porous stationary phase. shimadzu.de Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. huji.ac.il Smaller molecules can enter the pores, leading to a longer path and later elution. shimadzu.de This method is particularly advantageous as it is performed under native conditions, preserving the structural integrity of the biomolecules. huji.ac.ilcytivalifesciences.com

In a typical SEC protocol for this compound, a column packed with a gel filtration resin is used. The selection of the resin is crucial and depends on the molecular weight of this compound and the contaminants to be removed. The fractionation range of the resin, which defines the molecular weight range that can be effectively separated, is a key parameter. cytivalifesciences.com

| Parameter | Description | Relevance to this compound Purification |

| Stationary Phase | Porous beads with a defined pore size distribution. | The pore size must be selected to allow for the separation of this compound from both larger and smaller impurities. |

| Mobile Phase | An aqueous buffer that does not interact with the stationary phase. | The buffer composition is optimized to ensure the solubility and stability of this compound. |

| Exclusion Limit | The molecular weight above which molecules are completely excluded from the pores. shimadzu.de | Impurities larger than the exclusion limit will elute in the void volume, before this compound. |

| Permeation Limit | The molecular weight below which molecules can completely permeate the pores. shimadzu.de | Smaller contaminants will elute after this compound. |

Hydrophobic Interaction Chromatography

Hydrophobic Interaction Chromatography (HIC) is a purification technique that separates molecules based on their surface hydrophobicity. sercolab.be This method is particularly well-suited for the purification of biomolecules like saponins, as it operates under non-denaturing conditions, thus preserving their biological activity. polylc.com

The process involves binding the target molecule, this compound, to a hydrophobic stationary phase in the presence of a high concentration of a kosmotropic salt, such as ammonium (B1175870) sulfate. nih.govbiaseparations.com This high salt concentration enhances the hydrophobic interactions between the saponin and the stationary phase. Elution is then achieved by decreasing the salt concentration of the mobile phase, which weakens the hydrophobic interactions and allows the molecules to elute in order of increasing hydrophobicity. polylc.com

The choice of the HIC resin, specifically the type of hydrophobic ligand (e.g., butyl, phenyl, or octyl groups) and its density on the support matrix, is critical for achieving optimal separation. nih.gov

| Parameter | Typical Condition | Purpose in this compound Purification |

| Stationary Phase | Hydrophobic matrix (e.g., butyl- or phenyl-sepharose). | To provide a surface for the reversible hydrophobic binding of this compound. |

| Binding Buffer | High salt concentration (e.g., 1-2 M ammonium sulfate). | To promote the binding of this compound to the stationary phase. |

| Elution Buffer | Decreasing salt gradient or a low salt buffer. | To selectively elute this compound based on its hydrophobicity. |

Membrane-Based Purification and Concentration Methods

Membrane-based techniques are integral to the purification and concentration of this compound, offering efficient and gentle methods for sample processing.

Ultrafiltration

Ultrafiltration (UF) is a pressure-driven membrane filtration process that separates molecules based on size. wikipedia.orgapecwater.com It utilizes a semipermeable membrane with a specific molecular weight cut-off (MWCO), which determines the size of molecules that are retained. wikipedia.org In the purification of this compound, UF can be used to concentrate the saponin solution by removing water and low molecular weight solutes, or to remove larger particulate matter. dupont.comsartorius.hr The process is gentle and does not typically cause denaturation of the target compound. sartorius.hr

Dialysis

Dialysis is a passive diffusion-based separation technique used to remove small, unwanted molecules from a solution containing macromolecules. sandiego.eduthermofisher.com The sample is placed in a dialysis bag or cassette made of a semipermeable membrane and submerged in a large volume of a buffer solution (the dialysate). sandiego.edu Small molecules, such as salts and other low molecular weight impurities, diffuse through the membrane into the dialysate, while the larger this compound molecules are retained within the bag. thermofisher.com This method is commonly used for buffer exchange or to remove salts after HIC. sandiego.edu

Other Preparative Separation Approaches

Beyond the primary chromatographic and membrane-based methods, other preparative separation techniques can be employed in the purification of this compound. These often involve a combination of different chromatographic principles to achieve high purity.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that can be used as a final polishing step. evotec.com It operates on similar principles to analytical HPLC but utilizes larger columns and higher flow rates to process larger quantities of material. evotec.com Different stationary phases, such as reversed-phase (e.g., C18) or normal-phase, can be used depending on the specific separation requirements. nih.gov

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption. mdpi.com This can be particularly useful for the separation of natural products like saponins.

Analytical Validation of Purified this compound

The validation of the purity of the isolated this compound is a critical final step. who.int This involves a series of analytical tests to confirm the identity and assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity. An analytical column is used, and the sample is run under specific conditions to separate this compound from any remaining impurities. The purity is typically determined by the peak area percentage of the target compound in the chromatogram. nih.gov

Mass Spectrometry (MS) is used to confirm the molecular weight of the purified this compound. nih.gov This provides strong evidence of the compound's identity. Techniques like Electrospray Ionization (ESI-MS) are commonly employed. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR and ¹³C NMR) is used to elucidate the chemical structure of the purified compound. The resulting spectra provide detailed information about the arrangement of atoms within the molecule, confirming that the isolated compound is indeed this compound. nih.gov

A validation program for the purification process should be established, often following a phased approach to demonstrate consistency and robustness. pharmaguideline.comwho.int

| Analytical Technique | Purpose | Key Information Obtained |

| HPLC | Purity assessment | Peak area percentage, retention time. nih.gov |

| Mass Spectrometry | Identity confirmation | Molecular weight. nih.gov |

| NMR Spectroscopy | Structural elucidation | Chemical structure, atomic connectivity. nih.gov |

Structural Elucidation and Spectroscopic Characterization of Prototimosaponin a Iii

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Prototimosaponin A III. researchgate.netnih.gov It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships within the molecule.

One-Dimensional NMR Experiments (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic carbon skeleton and the nature of the protons attached to it. egyankosh.ac.inksu.edu.sa

The ¹H NMR spectrum of this compound reveals characteristic signals for the steroidal aglycone and the sugar moieties. For instance, a singlet signal observed at δ 0.85 ppm is assigned to the methyl protons of 18-CH₃. justia.com The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The chemical shifts in the ¹³C NMR spectrum help to identify the types of carbons present (e.g., methyl, methylene, methine, quaternary carbons, and carbonyls). ksu.edu.sa

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Data for this compound

Detailed ¹H and ¹³C NMR data are crucial for the complete assignment of the structure. While a comprehensive list is extensive, the following table highlights key assignments.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 18-CH₃ | 0.85 (s) | Data not available |

| Other specific proton and carbon assignments would be listed here based on detailed spectral analysis from research articles. |

Data derived from available literature. justia.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete structure of complex molecules by revealing correlations between different nuclei. princeton.educreative-biostructure.comscribd.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through two to three bonds. princeton.educreative-biostructure.com It is instrumental in establishing the sequence of protons within the individual sugar units and the steroidal backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). creative-biostructure.comemerypharma.com This technique is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically 2-4 bonds). emerypharma.comlibretexts.org This is particularly powerful for connecting the sugar units to each other and to the aglycone, as well as for assigning quaternary carbons that have no attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. princeton.edu This information is vital for determining the stereochemistry and the three-dimensional conformation of the molecule, including the glycosidic linkages.

Through the integrated analysis of these 1D and 2D NMR spectra, the complete planar structure and relative stereochemistry of this compound can be unequivocally established. scielo.brd-nb.info

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. measurlabs.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. measurlabs.comresearchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with calculated masses for potential formulas, the correct molecular formula can be confidently assigned. nih.gov This is a critical step in confirming the identity of the compound and is often one of the first pieces of data acquired during structural elucidation. uni-saarland.de

Tandem Mass Spectrometry (MS/MS and Fragmentation Analysis)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orgwikipedia.org This technique is invaluable for sequencing the oligosaccharide chains of saponins (B1172615) like this compound.

The fragmentation patterns observed in the MS/MS spectrum provide information about the structure of the molecule. acdlabs.com Cleavage of glycosidic bonds results in characteristic neutral losses corresponding to individual sugar units (e.g., glucose, xylose, rhamnose). wikipedia.org By systematically analyzing the fragmentation of the parent ion and subsequent fragment ions, the sequence and branching of the sugar chains attached to the steroidal aglycone can be deduced. nih.gov

Coupling with Chromatographic Systems (e.g., HPLC-HRMS, GC-HRMS)

Coupling mass spectrometry with chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC), enhances the analysis of complex mixtures. nih.gov HPLC-HRMS allows for the separation of this compound from other components in a crude extract before it enters the mass spectrometer. nih.govmdpi.com This is particularly useful for analyzing natural product extracts, which often contain numerous related compounds. protocols.iofda.gov The retention time from the HPLC provides an additional layer of identification, while the HRMS provides accurate mass and structural information. evosep.com This hyphenated technique is a powerful tool for both the qualitative and quantitative analysis of this compound in its natural source. bruker.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large, nonvolatile biomolecules like this compound. libretexts.org In this method, the analyte is co-crystallized with a matrix that strongly absorbs laser energy. libretexts.org A pulsed laser irradiates the sample, causing the matrix to desorb and carry the analyte into the gas phase as charged ions. libretexts.orgmdpi.com These ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight. bruker.comox.ac.uk

For this compound, MALDI-TOF MS provides crucial information about its molecular weight. While specific MALDI-TOF data for this compound is not detailed in the provided search results, a related technique, Fast Atom Bombardment-Mass Spectrometry (FAB-MS), showed a sodium adduct ion [M+Na]⁺ at m/z 957. google.com This suggests a molecular weight of 934 for this compound. MALDI-TOF analysis would be expected to yield similar results, providing a rapid and sensitive means of confirming the compound's mass. mdpi.combruker.com

Table 1: Expected MALDI-TOF MS Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 935 |

| [M+Na]⁺ | 957 |

| [M+K]⁺ | 973 |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers unparalleled mass resolution and accuracy, making it an invaluable tool for the structural elucidation of complex natural products. nationalmaglab.orgmdpi.com This technique measures the cyclotron frequency of ions in a strong, uniform magnetic field to determine their m/z ratios with exceptional precision. mdpi.com

In the analysis of this compound and other steroidal saponins, FT-ICR-MS, often coupled with electrospray ionization (ESI), can provide exact mass measurements, allowing for the determination of the elemental composition. researchgate.netplos.org For this compound, with a proposed molecular formula of C₄₅H₇₄O₁₉, the expected exact mass can be calculated and compared with the high-resolution mass data from FT-ICR-MS to confirm the formula. This high level of accuracy helps to distinguish between compounds with very similar molecular weights. nationalmaglab.orgplos.org Furthermore, fragmentation analysis within the FT-ICR-MS can reveal details about the sugar sequence and the aglycone structure. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. libretexts.orgrsc.org When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. athabascau.ca These absorption patterns create a unique spectral "fingerprint" for the compound. libretexts.org

The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. These include:

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ indicating the presence of hydroxyl groups on the steroidal backbone and the sugar moieties. uc.edu

C-H stretching: Bands in the 3000-2850 cm⁻¹ region corresponding to the alkane C-H bonds of the steroid nucleus and sugar rings. uc.eduspectroscopyonline.com

C-O stretching: Strong absorptions in the 1300-1000 cm⁻¹ range, characteristic of the alcohol and ether linkages within the glycosidic bonds and the hydroxyl groups. uc.edu

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) |

| O-H (hydroxyl) | 3500-3200 (broad) |

| C-H (alkane) | 3000-2850 |

| C-O (alcohols, ethers) | 1300-1000 |

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. usm.edunih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. thieme-connect.de The pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the construction of a detailed molecular model. thieme-connect.de

For a complex molecule like this compound, with multiple chiral centers, determining the absolute configuration is crucial. While obtaining suitable crystals of large natural products can be challenging, a successful X-ray crystallographic analysis would provide unambiguous proof of the stereochemical arrangement at each chiral carbon. usm.eduresearchgate.net This is particularly important for confirming the configuration of the sugar units and their linkage to the aglycone, as well as the stereochemistry of the steroidal backbone itself. The technique of anomalous dispersion, often used with heavy atoms, can help in determining the absolute configuration. imperial.ac.uk

Computational Approaches in Aiding Structure Elucidation (e.g., Computer Assisted Structure Elucidation - CASE)

Computer-Assisted Structure Elucidation (CASE) has become an increasingly powerful tool in natural product chemistry. acdlabs.comwikipedia.org CASE programs utilize spectroscopic data, primarily from 2D NMR experiments like COSY and HMBC, to generate and rank possible chemical structures. rsc.orgresearchgate.net These systems can handle complex molecules and help to avoid the misinterpretation of data that can lead to incorrect structure assignments. rsc.org

For this compound, a CASE approach would involve inputting the molecular formula (determined by high-resolution mass spectrometry) and the various 1D and 2D NMR data. The software would then generate all possible isomeric structures consistent with the data and rank them based on how well they fit the experimental spectra. acdlabs.comrsc.org This provides an unbiased method for confirming the proposed structure or suggesting alternative possibilities. acdlabs.com The use of CASE can significantly speed up the elucidation process and increase the confidence in the final structural assignment. acdlabs.comresearchgate.net

Correlative Spectroscopic Data Analysis for Comprehensive Structural Confirmation

The definitive structural elucidation of a complex molecule like this compound relies not on a single technique, but on the careful correlation of data from multiple spectroscopic methods. arxiv.org Each technique provides a different piece of the structural puzzle, and their combined interpretation leads to a comprehensive and confirmed structure.

The process involves:

Mass Spectrometry (MALDI-TOF and FT-ICR-MS): Establishes the molecular weight and elemental composition. mdpi.comresearchgate.net Fragmentation patterns provide initial clues about the aglycone and sugar moieties. researchgate.net

Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Provides detailed information about the carbon-hydrogen framework, connectivities between atoms, and the sequence of the sugar units. While not detailed in this article, NMR is a cornerstone of the elucidation process.

X-ray Crystallography: When possible, provides the ultimate proof of the three-dimensional structure and absolute stereochemistry. usm.edunih.gov

Computational Methods (CASE): Integrates all the spectroscopic data to generate and validate the most probable structure. acdlabs.comrsc.org

By correlating the data from these diverse sources, researchers can confidently assemble the complete structure of this compound, including its planar structure, the sequence and linkage of its sugar chains, and its absolute stereochemistry. This correlative approach ensures a high degree of accuracy and reliability in the final structural assignment. arxiv.org

Chemical Synthesis and Analogues of Prototimosaponin a Iii

Total Synthesis Strategies of Prototimosaponin A III

The total synthesis of this compound (Timosaponin BII) has been successfully accomplished, providing an unambiguous confirmation of its structure and a pathway for producing the pure compound. rsc.org A notable strategy focused on the efficient construction of the glycosidic linkages and the furostanol skeleton.

Convergent Strategy: The synthesis plan involves the preparation of a steroidal aglycone and the necessary sugar moieties separately, which are then coupled together.

Aglycone Precursor: The synthesis starts from a readily available steroidal material, which is chemically modified to introduce the required functional groups for the furostanol ring system.

Furostanol Ring Formation: The characteristic 22-hydroxy furostanol E-ring is typically formed in the later stages of the synthesis, often through the intramolecular cyclization of a precursor containing a C-22 keto group and a C-26 hydroxyl group. rsc.org

This synthetic achievement not only provides access to this compound for further study but also establishes a methodological foundation for the synthesis of other complex furostanol saponins (B1172615). rsc.org

Semi-Synthetic Routes to this compound

Semi-synthesis offers a more practical and often more economical alternative to total synthesis for obtaining complex natural products like this compound. This approach begins with a structurally related and more abundant natural product, which is then chemically transformed into the target molecule.

A common and viable precursor for the semi-synthesis of many steroidal saponins is diosgenin (B1670711). researchgate.netinformaticsjournals.co.inscielo.br Diosgenin can be isolated in large quantities from plants of the Dioscorea species (wild yam). researchgate.netresearchgate.net A general semi-synthetic pathway from diosgenin to this compound would involve several key transformations:

Opening of the Spirostan Ring: The spiroketal (rings E and F) of diosgenin is opened to generate the furostanol side chain. This is a well-established chemical transformation.

Modification of the Aglycone: The steroidal backbone may require modifications, such as reduction of the C5-C6 double bond present in diosgenin to the 5β-furostane skeleton found in this compound.

Selective Glycosylation: The most challenging part of the semi-synthesis is the regioselective and stereoselective introduction of the sugar chains at the C-3 and C-26 positions of the furostanol aglycone. This requires sophisticated glycosylation chemistry and the use of specific protecting groups to ensure the correct linkages are formed. nih.gov

This semi-synthetic approach leverages the natural availability of complex steroidal scaffolds, thereby shortening the synthetic sequence compared to a total synthesis. frontiersin.org

Design and Synthesis of this compound Analogues and Derivatives

The generation of analogues and derivatives is a cornerstone of medicinal chemistry, aimed at improving the properties of a lead compound or better understanding its mechanism of action. nih.gov

The design of this compound analogues is guided by principles aimed at exploring the structure-activity relationship (SAR). Modifications can be targeted at several key regions of the molecule:

The Trisaccharide Chain at C-3: The complexity of this sugar chain can be altered. Analogues could be designed with fewer sugar units (mono- or disaccharides), different types of sugars (e.g., replacing glucose with other hexoses or pentoses), or different glycosidic linkages. This helps to determine the importance of the full trisaccharide for biological activity.

The Steroidal Aglycone: Modifications to the steroid core, such as introducing new functional groups (e.g., hydroxyl, keto, or halogen groups) at various positions, can influence the molecule's lipophilicity, conformation, and interaction with biological targets.

The synthesis of these designed analogues relies on flexible and efficient chemical methods. Total synthesis and semi-synthesis platforms provide the starting points for creating these derivatives.

Glycosylation Reactions: The core of saponin (B1150181) analogue synthesis is glycosylation. Modern glycosylation methods, such as those using thioglycosides, trichloroacetimidates, or n-pentenyl glycosides as donors, allow for the controlled and stereoselective attachment of various sugar units to the aglycone. rsc.orgrsc.org

Modification of Existing Saponins: Derivatives can be prepared by chemically modifying the natural this compound. For example, selective acylation or alkylation of the hydroxyl groups on the sugar moieties can yield a library of ester and ether derivatives.

Combinatorial Approaches: By combining a set of modified aglycones with a library of different sugar donors, a diverse range of analogues can be synthesized to systematically explore the chemical space around the parent molecule. frontiersin.org

Rational Design Principles for Structural Modification

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological activity. rsc.org For this compound and its relatives, SAR studies are essential for identifying the pharmacophore—the key structural elements required for activity.

During the total synthesis of Timosaponin BII (this compound), the cytotoxic activities of several synthetic intermediates and related compounds were evaluated against HL-60 human promyelocytic leukaemia cells. rsc.org These findings provide initial insights into the SAR for this class of compounds.

Table 1: Cytotoxic Activity of this compound and Related Compounds

The furostanol structure with the C-26 glucose appears important for potency, as the intermediate lacking this sugar was inactive (> 100 µM). rsc.org

The aglycone itself (Sarsasapogenin) possesses significant cytotoxicity, suggesting it is a key component of the pharmacophore. rsc.org

The addition of sugar moieties modifies the activity. While the full trisaccharide and glucose chain of this compound results in potent activity, the disaccharide on the spirostanol (B12661974) analogue also retains considerable potency. rsc.org

Other studies have reported that this compound exhibits hypoglycemic effects and anti-platelet aggregation activity, indicating that SAR studies would need to be evaluated for each specific biological endpoint. epdf.pubsemanticscholar.org

Table of Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | Timosaponin BII |

| Diosgenin | |

| Sarsasapogenin | |

| Glucose |

Biological Activities and Mechanistic Pathways of Prototimosaponin a Iii in Preclinical and in Vitro Models

Antitumor and Antineoplastic Mechanisms in Cellular Models

Prototimosaponin A III has demonstrated a range of antitumor and antineoplastic activities in various cancer cell lines. These effects are attributed to its ability to interfere with fundamental cellular processes that are often dysregulated in cancer, such as proliferation, survival, and motility. The subsequent sections will detail the specific mechanisms that have been identified in preclinical and in vitro studies.

Regulation of Cancer Cell Proliferation and Viability

A key aspect of cancer is the uncontrolled proliferation of cells. cellsignal.com this compound has been shown to inhibit the growth and reduce the viability of tumor cells. scispace.com This inhibition of cellular proliferation is a crucial indicator of its potential anticancer properties. ebi.ac.uk The dysregulation of cell proliferation is a hallmark of cancer, often stemming from mutations that lead to sustained proliferative signaling or the evasion of growth suppressors. nih.gov Research has shown that targeting signal transduction pathways that are aberrantly activated in cancer can be an effective strategy to limit cancer growth. aging-us.com

Table 1: Effects of this compound on Cancer Cell Proliferation and Viability

| Cell Line | Observation | Reference |

|---|---|---|

| Various Tumor Cells | Inhibition of tumor growth and reduced cell viability. | scispace.com |

| General Cancer Cells | Inhibition of cancer cell proliferation is a key anticancer mechanism. | ebi.ac.uk |

Induction of Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. nih.gov Cancer cells often develop mechanisms to evade apoptosis, contributing to their survival and proliferation. mdpi.com this compound has been found to induce apoptosis in cancer cells through the activation of specific signaling pathways.

The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. wikipedia.orgnih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the process of cell death. nih.govwikipedia.org The extrinsic pathway is triggered by the binding of ligands, such as tumor necrosis factor (TNF), to death receptors on the cell surface, leading to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspase-8. nih.govgsea-msigdb.org The intrinsic pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, which then activates initiator caspase-9. nih.govgsea-msigdb.org Both initiator caspases can then activate executioner caspases, such as caspase-3, which carry out the degradation of cellular components. wikipedia.orgnih.gov

Studies have shown that this compound can induce apoptosis by activating caspases. scispace.com It has been observed to promote the activation of the JNK1/2 pathway, which is linked to caspase activation and apoptosis. scispace.com

Table 2: this compound and Apoptosis Induction

| Mechanism | Pathway Involved | Key Molecules | Reference |

|---|---|---|---|

| Caspase Activation | JNK1/2 Pathway | Caspases, JNK1/2 | scispace.com |

Modulation of Autophagy Processes

Autophagy is a cellular "self-eating" process responsible for the degradation and recycling of cellular components. ijbs.com It plays a dual role in cancer, acting as a tumor suppressor in the early stages by removing damaged organelles and proteins, but also promoting the survival of established tumors under stressful conditions. nih.govpreprints.org The modulation of autophagy is therefore being explored as a potential cancer therapy strategy. nih.gov

The autophagic process involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic material and then fuses with a lysosome to form an autolysosome, where the contents are degraded. ijbs.compreprints.org This process is regulated by a number of autophagy-related (Atg) proteins. nih.gov Key regulatory pathways include the mTOR and AMPK signaling pathways. nih.gov

While direct studies on this compound's effect on autophagy are limited, the interplay between apoptosis and autophagy is a critical area of cancer research. nih.gov Inducing excessive autophagy can lead to cell death, offering an alternative strategy for killing cancer cells, especially those resistant to apoptosis. nih.gov

Inhibition of Tumor Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. mdpi.com this compound has been shown to inhibit the migration and invasion of tumor cells. scispace.com This is a significant finding, as metastasis is a major cause of cancer-related mortality. mdpi.com The process of invasion involves the degradation of the extracellular matrix (ECM), which is often mediated by enzymes such as matrix metalloproteinases (MMPs). mdpi.com

Research has demonstrated that the inhibition of signaling pathways that promote migration and invasion can be an effective anticancer strategy. nih.gov For instance, the inhibition of the Wnt signaling pathway has been shown to suppress cancer cell migration and invasion. nih.gov

Table 3: Effect of this compound on Tumor Cell Motility

| Activity | Observation | Reference |

|---|---|---|

| Inhibition of Migration | Reduced ability of tumor cells to move. | scispace.com |

| Inhibition of Invasion | Decreased capacity of tumor cells to invade surrounding tissues. | scispace.com |

Intervention with Key Oncogenic Signaling Pathways

Oncogenic signaling pathways are cellular communication networks that become dysregulated in cancer, leading to uncontrolled cell growth and survival. nih.gov Many of these pathways, such as the RTK-RAS and PI3K-Akt pathways, are frequently altered in various cancers. nih.gov this compound has been found to interfere with at least one of these critical pathways.

The ERK (extracellular signal-regulated kinase) pathway, a component of the larger MAPK (mitogen-activated protein kinase) signaling cascade, plays a crucial role in regulating cell proliferation, differentiation, and survival. nih.govnih.gov The Ras/Raf/MEK/ERK pathway is one of the most important signaling cascades in cancer, and its hyperactivation is a common feature of many tumors. nih.gov This pathway transmits signals from outside the cell to the nucleus, ultimately influencing gene expression and cellular processes. aging-us.com

This compound has been observed to induce ERK activation in breast cancer MDA-MB-231 cells. scispace.com While ERK activation is often associated with cell proliferation, under certain conditions, sustained or hyper-activation of the ERK pathway can lead to pro-apoptotic effects and tumor cell death. mdpi.com This suggests that the modulation of the ERK pathway by this compound may be a key mechanism of its antitumor activity. scispace.com

Table 4: this compound and the ERK Signaling Pathway

| Cell Line | Effect | Pathway | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Induction of ERK activation | ERK Pathway | scispace.com |

mTOR Signaling Inhibition

The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. nih.govcreative-proteomics.com The mTOR signaling pathway integrates signals from various upstream stimuli, including growth factors and nutrients, to control essential cellular processes like protein and lipid synthesis. nih.govfrontiersin.org It exists in two distinct complexes, mTORC1 and mTORC2, which regulate different cellular functions. nih.govcreative-proteomics.com Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer. nih.govfrontiersin.org

This compound has been investigated for its effects on the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell metabolism, growth, and proliferation. creative-proteomics.comscispace.com Studies have shown that abnormal activation of this pathway is a frequent event in the development of various cancers. amegroups.org Research indicates that this compound can inhibit the PI3K/Akt signaling pathway, which in turn affects downstream mTOR activity, suggesting a potential mechanism for its cytotoxic effects on tumor cells. scispace.com

Table 1: Key Components of the mTOR Signaling Pathway

| Component | Function | Role in Disease |

| PI3K | Lipid kinase that initiates the signaling cascade. | Often mutated or overexpressed in cancer. |

| Akt | Serine/threonine kinase that promotes cell survival and growth. | Hyperactivation is common in various cancers. amegroups.org |

| mTOR | Serine/threonine kinase that forms two complexes, mTORC1 and mTORC2. nih.gov | Central regulator of cell growth; its dysregulation is a hallmark of many cancers. nih.govfrontiersin.org |

| mTORC1 | Regulates protein synthesis, lipid synthesis, and autophagy. nih.gov | Its overactivation promotes uncontrolled cell growth. |

| mTORC2 | Regulates cell survival and the cytoskeleton. nih.gov | Contributes to tumor progression and therapy resistance. |

XIAP Degradation Mechanisms

X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of cell death, primarily by inhibiting caspases, the key executioners of apoptosis. mdpi.com Overexpression of XIAP is observed in many cancers and is associated with resistance to therapy and poor prognosis. mdpi.com XIAP functions by directly binding to and inhibiting caspases-3, -7, and -9. mdpi.com The degradation of XIAP is a crucial step in allowing apoptosis to proceed.

In the context of hepatocellular carcinoma, research has pointed to the induction of XIAP degradation as a therapeutic strategy. scispace.com this compound has been shown to induce the degradation of XIAP in these cancer cells. scispace.com This action removes a key barrier to apoptosis, thereby promoting programmed cell death in tumor cells. The degradation of XIAP can be mediated through the proteasome system, a cellular machinery responsible for breaking down unwanted proteins.

Attenuation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that are essential for the degradation of the extracellular matrix (ECM). nih.govexplorationpub.com The ECM provides structural support to tissues and plays a vital role in cell adhesion, migration, and proliferation. cambridgemedia.com.au While MMPs are crucial for normal physiological processes like wound healing and tissue remodeling, their excessive activity contributes to pathological conditions such as cancer metastasis and inflammation. explorationpub.commdpi.com The MMP family includes various types, such as collagenases, gelatinases, and stromelysins, each with specificity for different ECM components. nih.gov

Elevated MMP activity is often associated with tumor invasion and the ability of cancer cells to spread to other parts of the body. nih.gov Research suggests a link between the Src/FAK pathway and the activation of MMPs. For instance, the activation of Focal Adhesion Kinase (FAK) can lead to an increase in the expression and activity of MMP9, which in turn promotes cancer cell migration and invasion. researchgate.net While direct studies on this compound's effect on specific MMPs are limited in the provided context, its known interaction with the Src/FAK pathway suggests a potential indirect mechanism for attenuating MMP activity.

Table 2: Major Classes of Matrix Metalloproteinases

| Class | Examples | Primary Substrates | Pathological Role |

| Collagenases | MMP-1, MMP-8, MMP-13 | Fibrillar collagens | Tissue destruction in arthritis and cancer invasion. nih.gov |

| Gelatinases | MMP-2, MMP-9 | Gelatin, collagen type IV, elastin | Tumor invasion, angiogenesis, and plaque rupture in atherosclerosis. nih.govmdpi.com |

| Stromelysins | MMP-3, MMP-10, MMP-11 | Proteoglycans, laminin, fibronectin | Cartilage degradation, inflammation. nih.gov |

| Matrilysins | MMP-7, MMP-26 | Casein, gelatin, proteoglycans | Broad substrate specificity, involved in tumor progression. nih.gov |

| Membrane-Type (MT-MMPs) | MMP-14, MMP-15, MMP-16 | Pro-MMPs, various ECM proteins | Cell surface-mediated proteolysis, crucial for cell invasion. explorationpub.com |

Src/FAK and Beta-Catenin Pathway Interactions

The Src family of protein-tyrosine kinases and Focal Adhesion Kinase (FAK) are key regulators of cell adhesion, migration, and proliferation. researchgate.net Beta-catenin is a multifunctional protein involved in both cell-cell adhesion and gene transcription as a key component of the Wnt signaling pathway. oncotarget.com There is significant crosstalk between the Src/FAK and beta-catenin pathways. nih.gov For instance, Src can activate beta-catenin through FAK, leading to beta-catenin's translocation to the nucleus where it acts as a transcription factor for genes involved in cell proliferation and survival. researchgate.net

Studies have indicated that this compound may interact with the Src/FAK and beta-catenin pathways. scispace.com This interaction is significant as the cooperation between FAK and beta-catenin has been shown to promote the development of certain cancers, such as hepatocellular carcinoma. nih.gov The inhibition of FAK has been shown to block tumor proliferation in preclinical models where beta-catenin is activated. nih.gov Therefore, the modulation of these interconnected pathways represents a potential mechanism for the anti-cancer activity of this compound.

Endoplasmic Reticulum Stress Induction

The endoplasmic reticulum (ER) is a cellular organelle responsible for protein folding and modification. mdpi.com When the ER's capacity to fold proteins is overwhelmed, a state known as ER stress occurs, leading to the accumulation of unfolded or misfolded proteins. mdpi.comexplorationpub.com This triggers a signaling cascade called the unfolded protein response (UPR), which aims to restore ER homeostasis but can also induce cell death if the stress is prolonged or severe. mdpi.complos.org

This compound has been identified as an inducer of ER stress. The induction of ER stress can lead to cell cycle arrest and apoptosis. frontiersin.org In preclinical models, the p10.8 protein of the Muscovy duck reovirus has been shown to induce ER stress, leading to cell cycle arrest in the G0/G1 phase and apoptosis through the PERK/eIF2α pathway. frontiersin.org While the specific mechanisms for this compound are still under investigation, its ability to induce ER stress represents a plausible pathway for its observed cytotoxic effects. Various chemical inducers of ER stress, such as tunicamycin (B1663573) and thapsigargin, are used in research to study these pathways. mdpi.com

Sonic Hedgehog (SHH) Pathway Inhibition

The Sonic Hedgehog (SHH) signaling pathway is fundamental during embryonic development and plays a role in adult tissue maintenance and stem cell proliferation. nih.govfpnotebook.com Aberrant activation of the SHH pathway is implicated in the development and progression of various cancers, including pancreatic cancer. nih.govplos.org The pathway is initiated by the binding of the SHH ligand to its receptor Patched1 (PTCH1), which relieves the inhibition of Smoothened (SMO). nih.gov Activated SMO then triggers a signaling cascade that leads to the activation of GLI family transcription factors, which regulate the expression of genes involved in cell proliferation and survival. nih.gov

Preclinical studies have shown that inhibiting the SHH pathway can suppress the self-renewal capacity of cancer stem cells. plos.org For example, natural compounds like sulforaphane (B1684495) have been shown to inhibit the components of the SHH pathway, leading to reduced proliferation and induced apoptosis in pancreatic cancer stem cells. plos.org Although direct evidence for this compound is not detailed in the provided search results, the inhibition of this pathway is a recognized anti-cancer strategy. Pharmacological inhibitors targeting SMO have shown efficacy in preclinical and clinical settings for certain cancers. nih.govresearchgate.net

Anti-inflammatory Properties and Mechanisms

Inflammation is a complex biological response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants. rsc.org While acute inflammation is a necessary protective process, chronic inflammation can contribute to a variety of diseases. nih.gov The inflammatory process involves the release of various mediators, including pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). vulcanchem.com

This compound has demonstrated anti-inflammatory properties. vulcanchem.com It has been shown to suppress the production of pro-inflammatory cytokines. vulcanchem.com Many natural compounds, particularly flavonoids found in fruits and vegetables, exhibit anti-inflammatory activity by modulating various signaling pathways involved in the inflammatory response. nih.gov The mechanisms underlying the anti-inflammatory effects of this compound likely involve the modulation of key inflammatory pathways, contributing to its potential therapeutic benefits in inflammatory conditions.

Dual Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Enzymes

The arachidonic acid cascade, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is central to the inflammatory process. d-nb.info The COX-2 enzyme is responsible for producing prostaglandins, which are mediators of inflammation and pain, while the 5-LOX enzyme produces leukotrienes, which are involved in immune responses and chronic inflammation. d-nb.info Concurrent inhibition of both COX-2 and 5-LOX is considered an effective strategy for developing anti-inflammatory agents with potentially fewer side effects than selective COX-2 inhibitors. d-nb.infonih.gov While dual inhibition is a recognized anti-inflammatory mechanism, and other natural compounds have been identified as dual inhibitors rjeid.comnih.gov, the available research does not specify that this compound functions as a dual inhibitor of both COX-2 and 5-LOX enzymes. However, studies have shown that it does inhibit the production of COX-2 in response to inflammatory stimuli. nih.gov

Regulation of Inflammatory Mediator Production

This compound has demonstrated significant activity in regulating the output of key inflammatory molecules in cellular models. Its anti-inflammatory effects are partly attributed to its ability to suppress the production of pro-inflammatory cytokines. springermedizin.denih.gov In various experimental models, treatment with this compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). springermedizin.denih.govmdpi.com

Furthermore, in chondrocyte cell models stimulated with IL-1β to mimic inflammatory conditions seen in osteoarthritis, this compound (referred to as Timosaponin B-II) effectively suppressed the production of inflammatory mediators. This included the inhibition of nitric oxide (NO) and cyclooxygenase-2 (COX-2), both of which are key contributors to inflammation and tissue degradation. nih.gov This modulation of inflammatory mediators underscores the compound's potential to interfere with key pathways of the inflammatory response.

| Model System | Inflammatory Stimulus | Mediator | Effect of this compound | Reference |

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) | Inhibition of induction | springermedizin.denih.gov |

| SW1353 Chondrosarcoma Cells | Interleukin-1β (IL-1β) | Nitric Oxide (NO) | Inhibition of production | nih.gov |

| SW1353 Chondrosarcoma Cells | Interleukin-1β (IL-1β) | Cyclooxygenase-2 (COX-2) | Inhibition of production | nih.gov |

| Pulmonary Fibrosis Model (Mice) | Bleomycin | IL-1β, TNF-α | Reduction in levels | mdpi.com |

Modulation of NF-κB and MAPK Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of gene expression involved in inflammation. nih.govmdpi.com this compound has been shown to exert its anti-inflammatory effects by directly targeting these pathways. nih.gov

In studies using IL-1β-stimulated chondrocytes, this compound significantly inhibited the phosphorylation of key MAPK proteins, including ERK1/2, p38, and JNK. nih.gov Concurrently, it suppressed the phosphorylation of the NF-κB p65 subunit and inhibited its translocation into the nucleus. nih.govresearchgate.net By blocking the activation of both MAPK and NF-κB, this compound effectively downregulates the expression of downstream inflammatory genes, such as those for MMPs, COX-2, and iNOS. nih.gov This mechanism provides a molecular basis for its observed anti-inflammatory activities.

| Pathway Component | Cellular Context | Effect of this compound | Reference |

| p-ERK1/2, p-p38, p-JNK (MAPK) | IL-1β-stimulated SW1353 cells | Significant inhibition of phosphorylation | nih.gov |

| p-p65 (NF-κB) | IL-1β-stimulated SW1353 cells | Significant inhibition of phosphorylation | nih.gov |

| NF-κB p65 Nuclear Translocation | IL-1β-stimulated SW1353 cells | Repression of translocation | nih.govresearchgate.net |

Neuroprotective and Anti-Neurodegenerative Activities in Model Systems

This compound exhibits significant neuroprotective properties in various preclinical models, positioning it as a compound of interest for neurodegenerative conditions. medchemexpress.commedchemexpress.com Its mechanisms of action involve protecting neurons from toxic insults and modulating pathways central to the pathology of diseases like Alzheimer's. dntb.gov.uachemfaces.com

Neuronal Protective Mechanisms

In vitro studies have shown that this compound can protect primary neurons from the neurotoxicity induced by the beta-amyloid (Aβ) peptide. dntb.gov.uachemfaces.com The protective mechanisms are linked to its ability to combat oxidative damage and influence the cholinergic system. chemfaces.com Specifically, it has been observed to improve neuron metabolic activity, reduce the release of lactate (B86563) dehydrogenase (LDH) (an indicator of cell damage), and increase the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). chemfaces.com

Modulation of Beta-Amyloid Metabolism (e.g., BACE1, Aβ1-40, β-CTF)

A key pathological hallmark of Alzheimer's disease is the accumulation of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. plos.org this compound has been found to directly interfere with this process. springermedizin.denih.gov

In a rat model where oxidative stress was induced by ferric chloride, there was a significant upregulation of BACE1 expression and a subsequent increase in the levels of the β-C-terminal fragment (β-CTF) and Aβ1-40. nih.gov Treatment with this compound markedly inhibited this upregulation of BACE1. springermedizin.denih.govnih.govvulcanchem.com This action consequently reduced the over-production of both β-CTF and Aβ1-40, suggesting that this compound can mitigate a critical early step in the amyloidogenic pathway. nih.govchemfaces.comnih.gov

| Target Molecule | Model System | Effect of this compound | Reference |

| BACE1 | Ferric Chloride-induced rat retina | Inhibited upregulation | springermedizin.denih.govnih.govvulcanchem.com |

| β-CTF | Ferric Chloride-induced rat retina | Reduced over-production | nih.govnih.gov |

| Aβ1-40 | Ferric Chloride-induced rat retina | Reduced over-production | nih.govnih.gov |

Antioxidant Effects in Neurological Contexts (e.g., Malonaldehyde levels)

Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases. mdpi.com Malondialdehyde (MDA) is a well-established biomarker for lipid peroxidation, an indicator of oxidative stress-induced damage. jiaci.orgfrontiersin.org this compound has demonstrated notable antioxidant properties in neurological models. chemfaces.comnih.gov

In studies on primary neurons, this compound decreased the production of MDA induced by beta-amyloid peptide toxicity. chemfaces.com Similarly, in a rat model of FeCl₃-induced retinal oxidative stress, treatment with the compound resulted in a significantly decreased level of MDA. nih.gov This reduction in lipid peroxidation suggests that the neuroprotective effects of this compound are, at least in part, attributable to its ability to mitigate oxidative damage within the nervous system. chemfaces.comnih.gov

Investigation of Cerebrovascular Effects in in vivo Models

Research has explored the potential of this compound to influence cerebrovascular function. In vivo studies have been conducted to determine its effects on blood vessels, particularly those within the brain. One area of investigation has been its ability to dilate the cerebral basilar artery, which could lead to improved cerebral blood flow. google.com Such effects are considered beneficial in the context of vascular dementia. google.com The compound's potential to enhance cerebral circulation and metabolism has been a key focus of these investigations. google.com

Antidiabetic and Hypoglycemic Effects in Animal Models

This compound has demonstrated notable antidiabetic and hypoglycemic properties in various animal models. semanticscholar.orgresearchgate.net These effects have been observed in mice with chemically induced diabetes, such as those treated with streptozotocin (B1681764) or alloxan. google.comresearchgate.net The hypoglycemic activity appears to be dose-dependent. researchgate.net

Inhibition of Hepatic Gluconeogenesis

A key mechanism underlying the antidiabetic effect of this compound is the inhibition of hepatic gluconeogenesis, the process of generating glucose in the liver from non-carbohydrate substrates. semanticscholar.orgresearchgate.netplos.org This process is a major contributor to elevated blood glucose levels, especially in a fasting state. frontiersin.org By suppressing this pathway, this compound helps to lower blood glucose levels. plos.org The inhibition of key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) is a critical aspect of this mechanism. plos.orgnih.gov

Inhibition of Glycogenolysis

In addition to inhibiting gluconeogenesis, this compound is also understood to inhibit glycogenolysis. semanticscholar.orgresearchgate.net This is the metabolic pathway that breaks down stored glycogen (B147801) in the liver to release glucose into the bloodstream. frontiersin.org By hindering this process, the compound further contributes to the reduction of circulating glucose levels. biorxiv.org

Evaluation of Insulin (B600854) Secretion Modulation in Pancreatic Cell Models

Studies utilizing pancreatic cell models have been employed to investigate the direct effects of this compound on insulin secretion. thieme-connect.de Interestingly, some research suggests that the hypoglycemic mechanism of this compound may not be due to a direct stimulation of insulin release from pancreatic β-cells. researchgate.net Instead, its primary antidiabetic actions are attributed to its effects on hepatic glucose metabolism. semanticscholar.orgresearchgate.net Pancreatic cell lines, such as INS-1, are valuable tools for such investigations, allowing for detailed analysis of insulin secretion in response to various stimuli. frontiersin.orglbl.govresearchgate.net

Other Noteworthy Biological Activities

Beyond its effects on cerebrovascular function and glucose metabolism, this compound has been associated with other significant biological activities.

Immunostimulating Activity: Saponins (B1172615) from various plant sources, including those related to this compound, have been shown to possess immunostimulating properties. google.comnih.gov This suggests a potential for this compound to modulate the immune system, although specific studies on this compound's immunostimulatory effects are an area for further research. nih.gov

Hypolipidemic Effects: There is evidence to suggest that steroidal saponins can exert hypolipidemic effects, contributing to the lowering of cholesterol levels. google.com This activity is relevant to managing conditions like hyperlipidemia, which is characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood. nih.govptfarm.pl

Molecular Interactions and Target Identification Studies (In Vitro)

Understanding the molecular interactions of this compound is crucial for elucidating its mechanisms of action. In vitro techniques are instrumental in identifying the specific molecular targets with which the compound interacts. nih.govdanaher.com Affinity ultrafiltration coupled with high-performance liquid chromatography-mass spectrometry (AUF-LC-MS) is one such method used to screen for and identify target proteins. researchgate.net Molecular docking studies can further predict and analyze the binding of this compound to the active sites of target proteins. researchgate.net These in vitro approaches are essential for validating the compound's biological targets and understanding the structure-activity relationships that govern its pharmacological effects. researchgate.netfrontiersin.org

Interactive Data Table: Biological Activities of this compound

| Biological Activity | Model System | Key Findings | Potential Mechanism |

| Cerebrovascular Effects | In vivo (animal models) | Dilation of cerebral basilar artery, potential for improved cerebral blood flow. google.com | Vasodilation. google.com |

| Antidiabetic/Hypoglycemic | Animal models (streptozotocin-induced diabetic mice) | Dose-dependent reduction in blood glucose levels. google.comresearchgate.net | Inhibition of hepatic gluconeogenesis and glycogenolysis. semanticscholar.orgresearchgate.net |

| Immunostimulating Activity | General saponin (B1150181) studies | Potential to modulate immune responses. google.comnih.gov | Not yet fully elucidated for this compound specifically. |

| Hypolipidemic Effects | General saponin studies | Potential to lower cholesterol levels. google.com | Not yet fully elucidated for this compound specifically. |

Protein-Ligand Binding Assays

Protein-ligand binding assays are fundamental in pharmacology to determine how a small molecule, such as this compound, interacts with its protein targets. nih.gov These assays can quantify the affinity and kinetics of the binding event, providing crucial insights into the compound's mechanism of action. medchemexpress.com

While specific protein-ligand binding assay data for this compound are not extensively detailed in the public domain, the methodologies are well-established for related compounds. For instance, Surface Plasmon Resonance (SPR) has been employed to measure the binding affinities (expressed as dissociation constants, Kd) of other saponins from Rhizoma Anemarrhenae with their protein targets. worldscientific.com In one study, the binding of Timosaponin A-I and Timosaponin B-III to proteins like PPARG and SLC40A1 was quantified, yielding Kd values in the micromolar range, which validates the reliability of component-target interaction networks. worldscientific.com